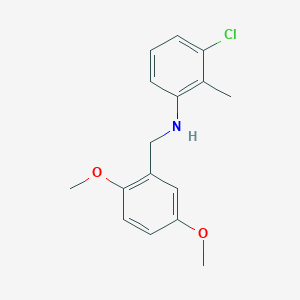![molecular formula C16H20N2O2 B5713676 N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first developed as a potential anticancer drug due to its ability to selectively target cancer cells that depend on high levels of ribosomal RNA (rRNA) synthesis for their survival. However, recent research has also shown that CX-5461 has potential therapeutic applications in various other diseases, including neurodegenerative disorders and viral infections.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis and ribosome biogenesis, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, CX-5461 has also been shown to have potential therapeutic applications in various other diseases. For example, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antiviral activity against several RNA viruses, including Zika virus and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX-5461 is its specificity for cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival. This makes it a promising candidate for the treatment of various types of cancer, while sparing normal cells. However, one of the main limitations of CX-5461 is its toxicity at high doses, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of CX-5461. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the identification of biomarkers that can predict response to CX-5461 treatment. Finally, the development of more potent and less toxic derivatives of CX-5461 could further improve its therapeutic potential.
Métodos De Síntesis
The synthesis of CX-5461 involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylmorpholine to form the corresponding N-methylmorpholide intermediate. This intermediate is then reacted with cyclohexyl isocyanate to form the cyclohexylidene derivative, which is finally converted into CX-5461 by reacting it with methylamine and sodium borohydride.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, CX-5461 has been shown to selectively target cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival, while sparing normal cells. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Propiedades
IUPAC Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-16(20)14(12-8-4-2-5-9-12)18-15(19)13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMDYPQZJSAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
